![molecular formula C16H12O5S B14383687 4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid CAS No. 88331-83-3](/img/structure/B14383687.png)
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid is an organic compound characterized by its unique structure, which includes a formyl group, an acryloyl group, and a sulfonic acid group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid typically involves multiple steps, including Friedel-Crafts acylation, sulfonation, and formylation reactions. The general synthetic route can be summarized as follows:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with an acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Sulfonation: The resulting product undergoes sulfonation using sulfur trioxide (SO₃) or concentrated sulfuric acid (H₂SO₄) to introduce the sulfonic acid group.
Formylation: Finally, the formyl group is introduced through a formylation reaction, typically using a formylating agent such as formic acid or paraformaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-[3-(4-Carboxyphenyl)acryloyl]benzene-1-sulfonic acid.
Reduction: 4-[3-(4-Hydroxyphenyl)acryloyl]benzene-1-sulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
類似化合物との比較
Similar Compounds
4-Formylbenzenesulfonic acid: Lacks the acryloyl group, making it less versatile in synthetic applications.
4-Acryloylbenzenesulfonic acid: Lacks the formyl group, reducing its reactivity towards nucleophiles.
4-[3-(4-Formylphenyl)acryloyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid is unique due to the presence of both formyl and sulfonic acid groups, which confer distinct reactivity and solubility properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
88331-83-3 |
|---|---|
分子式 |
C16H12O5S |
分子量 |
316.3 g/mol |
IUPAC名 |
4-[3-(4-formylphenyl)prop-2-enoyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12O5S/c17-11-13-3-1-12(2-4-13)5-10-16(18)14-6-8-15(9-7-14)22(19,20)21/h1-11H,(H,19,20,21) |
InChIキー |
KLMWIGSUCRWJSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
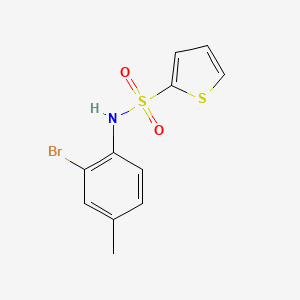
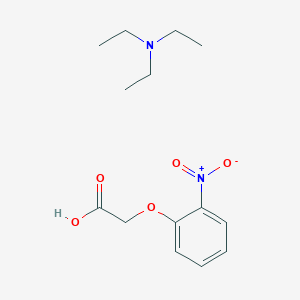
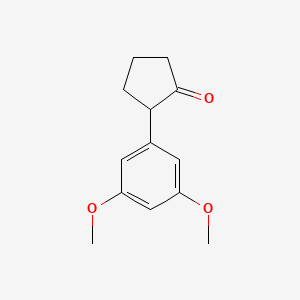
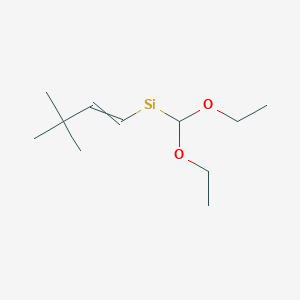
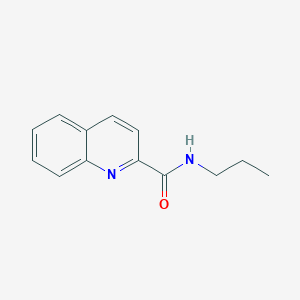
![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
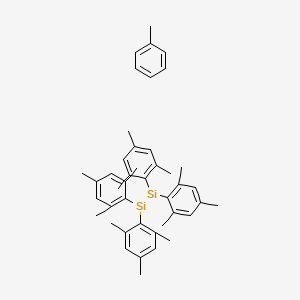
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
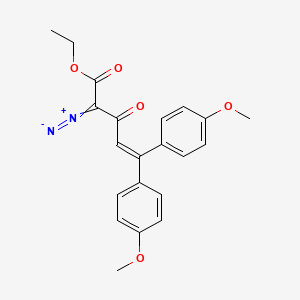
![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
